molecular formula C11H10N2O4S B11854020 5-Acetamidoquinoline-8-sulfonic acid CAS No. 855765-83-2

5-Acetamidoquinoline-8-sulfonic acid

Cat. No.: B11854020
CAS No.: 855765-83-2
M. Wt: 266.28 g/mol
InChI Key: XJSHKETYQCBGDB-UHFFFAOYSA-N
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Description

5-Acetamidoquinoline-8-sulfonic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. This compound, in particular, is characterized by its unique structure, which includes an acetamido group at the 5-position and a sulfonic acid group at the 8-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5-acetamidoquinoline-8-sulfonic acid, can be achieved through various methods. One common approach involves the use of α,β-unsaturated aldehydes as starting materials. The reaction typically involves catalytic systems and can be carried out under solvent-free conditions or using eco-friendly catalysts .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, ultrasound-promoted synthesis, and the use of ionic liquids are gaining popularity due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Acetamidoquinoline-8-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the quinoline ring, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Acetamidoquinoline-8-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential in treating diseases like malaria and cancer.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-acetamidoquinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For instance, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with DNA synthesis .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    5-Chloro-8-hydroxyquinoline: Used in the treatment of microbial infections.

    8-Hydroxyquinoline-5-sulfonic acid: Similar in structure but with different functional groups.

Uniqueness: 5-Acetamidoquinoline-8-sulfonic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and sulfonic acid groups make it a versatile compound for various applications in research and industry .

Properties

CAS No.

855765-83-2

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

5-acetamidoquinoline-8-sulfonic acid

InChI

InChI=1S/C11H10N2O4S/c1-7(14)13-9-4-5-10(18(15,16)17)11-8(9)3-2-6-12-11/h2-6H,1H3,(H,13,14)(H,15,16,17)

InChI Key

XJSHKETYQCBGDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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